molecular formula C7H14N2 B8779492 1-Azabicyclo[3.2.1]octan-3-amine CAS No. 524011-82-3

1-Azabicyclo[3.2.1]octan-3-amine

货号: B8779492
CAS 编号: 524011-82-3
分子量: 126.20 g/mol
InChI 键: LVJFNUWSKALVNL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Azabicyclo[3.2.1]octan-3-amine is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1-Azabicyclo[3.2.1]octan-3-amine, a bicyclic compound, has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article explores its applications in medicinal chemistry, drug development, and neuroscience, supported by comprehensive data tables and case studies.

Molecular Formula

  • C : 8
  • H : 14
  • N : 1

Key Properties

  • Molecular Weight : 126.21 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Medicinal Chemistry

This compound derivatives have been investigated for their potential as pharmaceutical agents, particularly as monoamine reuptake inhibitors. These compounds are useful in treating various neurological disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD) .

Case Studies

  • A study demonstrated that specific derivatives exhibited enhanced binding affinity to serotonin and norepinephrine transporters, indicating their potential as antidepressants .

Neuropharmacology

Research has shown that this compound can modulate neurotransmitter systems, particularly cholinergic pathways. This modulation suggests potential applications in treating cognitive disorders such as Alzheimer's disease and schizophrenia .

Compound NameActivity TypeTarget ReceptorReference
This compoundKappa Opioid Receptor AgonistKOR
8-Azabicyclo[3.2.1]octane DerivativeMonoamine Transporter InhibitorSERT/NERT
Endo-8-Methyl DerivativeCytotoxicityGlioblastoma Cells

Drug Development

The compound is explored for developing new medications due to its structural similarity to bioactive alkaloids like nicotine and morphine, which enhances receptor binding capabilities . Its derivatives are being synthesized to improve efficacy and reduce side effects compared to existing treatments.

Synthesis Overview

The synthesis of this compound typically involves:

  • Starting from acyclic precursors.
  • Employing cyclization reactions (e.g., palladium-catalyzed reactions).
  • Purification via chromatography techniques to achieve high yield and purity .

Comparative Analysis of Biological Activities

A comparative analysis of various azabicyclo[3.2.1]octane derivatives reveals significant differences in their biological activities:

Compound NameKappa Opioid Receptor Agonist ActivitySelective Serotonin Reuptake Inhibitor ActivityCytotoxicity (Cell Lines)
Endo-8-Methyl DerivativeYesYesGlioblastoma
2-Azabicyclo[3.2.1]octane DerivativeModerateYesMedulloblastoma
8-Azabicyclo[3.2.1]octane DerivativeYesNoNone reported

属性

CAS 编号

524011-82-3

分子式

C7H14N2

分子量

126.20 g/mol

IUPAC 名称

1-azabicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C7H14N2/c8-7-3-6-1-2-9(4-6)5-7/h6-7H,1-5,8H2

InChI 键

LVJFNUWSKALVNL-UHFFFAOYSA-N

规范 SMILES

C1CN2CC1CC(C2)N

产品来源

United States

Synthesis routes and methods

Procedure details

To a flask containing (5R)-1-azabicyclo[3.2.1]octan-3-one hydrochloride (3.64 g, 22.6 mmol), hydroxylamine hydrochloride (2.04 g, 29.4 mmol), and ethanol (130 mL) is added sodium acetate trihydrate (9.23 g, 67.8 mmol). The mixture stirred for 3 h and is filtered and concentrated. The resulting white solid is taken up in n-propanol (100 mL) and sodium (˜13.6 g, 618 mmol) is added in 20-25 portions. The reaction spontaneously begins to reflux, and the reaction is heated in an oil bath (100° C.). The addition is complete in ˜20 min and the mixture solidifies after ˜40 min. The oil bath is removed and n-propanol (2×25 mL) is added dissolving the remaining sodium metal. The mixture is carefully quenched through the dropwise addition of H2O (100 mL). Saturated aq. NaCl (20 mL) is added, and the layers are separated. The organic layer is dried (MgSO4), filtered, treated with freshly prepared MeOH/HCl, and concentrated. The resulting solid is triturated with 30 mL EtOH, filtered and dried in vaccuo to afford 3.51 g as a white solid: [α]25D=−3 (c 0.94, DMSO); 1H NMR (400 MHz, DMSO-d6) δ 3.60-3.80, 2.95-3.10, 2.65-2.75, 1.90-2.15, 1.70-1.90; HRMS (FAB) calcd for C7H14N2 (M+H+) 127.1235, found 127.1235.
Name
(5R)-1-azabicyclo[3.2.1]octan-3-one hydrochloride
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
9.23 g
Type
reactant
Reaction Step Two
Quantity
13.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。